Lipophilicity (XLogP3/CLogP) Head-to-Head: 3,5-Difluoro vs. 4-Monofluoro vs. Non-Fluorinated Phenylglycine Methyl Esters
The free base of the target compound (methyl 2-amino-2-(3,5-difluorophenyl)acetate) has a computed XLogP3-AA of 1.1 (PubChem) and the hydrochloride salt has a CLogP of 1.063 (Enamine). In contrast, the mono-fluorinated analog methyl 2-amino-2-(4-fluorophenyl)acetate has a reported LogP of 1.70 , and the non-fluorinated parent methyl 2-amino-2-phenylacetate has an XLogP of 0.9–1.56 depending on computational method . The 3,5-difluoro substitution thus yields a lipophilicity intermediate between the non-fluorinated and mono-fluorinated compounds, contrary to the expectation that adding more fluorine universally increases logP. This non-linear effect arises from the electron-withdrawing, dipole-altering impact of two meta-fluorine atoms on the aromatic ring's overall polarity. For the procurement scientist, this means the 3,5-difluoro compound cannot be treated as a simple 'more lipophilic' substitute for the mono-fluoro or non-fluorinated analogs; its distinct logP will alter retention times in reversed-phase HPLC purification, liquid-liquid extraction efficiency, and potentially the passive membrane permeability of downstream products .
| Evidence Dimension | Computed/measured lipophilicity (XLogP3 / CLogP / LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.1 (free base); CLogP = 1.063 (HCl salt) |
| Comparator Or Baseline | Methyl 2-amino-2-(4-fluorophenyl)acetate: LogP = 1.70; Methyl 2-amino-2-phenylacetate: XLogP3 = 0.9–1.56 |
| Quantified Difference | ΔLogP (target vs. 4-F analog) ≈ –0.6 log units; ΔLogP (target vs. non-F) ≈ +0.2 to –0.5 log units |
| Conditions | Computed values: XLogP3 3.0 (PubChem), CLogP (Enamine/BioByte); literature LogP values. |
Why This Matters
A ΔLogP of 0.6 units corresponds to roughly a 4-fold difference in partition coefficient (logP scale is logarithmic), meaning the 4-fluoro analog will partition significantly more into organic layers or reversed-phase stationary phases, directly impacting purification protocol transferability.
